molecular formula C25H32O4S B12577971 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate CAS No. 199273-82-0

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate

Cat. No.: B12577971
CAS No.: 199273-82-0
M. Wt: 428.6 g/mol
InChI Key: LJEMNQPWNZKNGB-UHFFFAOYSA-N
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Description

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate is a complex organic compound that features both ether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate typically involves multiple steps:

    Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxybenzoic acid with hex-5-en-1-ol in the presence of a dehydrating agent like sulfuric acid to form the ether linkage.

    Formation of the Ester Linkage: The next step involves the esterification of the resulting compound with 4-hydroxybenzoic acid and 6-sulfanylhexanol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing ester groups.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted ethers.

Scientific Research Applications

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The ester and ether linkages may also interact with various enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-acryloyloxyhexyl)oxy]benzoate
  • 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-methoxyhexyl)oxy]benzoate

Uniqueness

4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group.

Properties

CAS No.

199273-82-0

Molecular Formula

C25H32O4S

Molecular Weight

428.6 g/mol

IUPAC Name

(4-hex-5-enoxyphenyl) 4-(6-sulfanylhexoxy)benzoate

InChI

InChI=1S/C25H32O4S/c1-2-3-4-7-18-28-23-14-16-24(17-15-23)29-25(26)21-10-12-22(13-11-21)27-19-8-5-6-9-20-30/h2,10-17,30H,1,3-9,18-20H2

InChI Key

LJEMNQPWNZKNGB-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCS

Origin of Product

United States

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